Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked via a thioether (-S-CH2-) bridge to a methyl furan-2-carboxylate moiety. Its structure integrates two furan rings and a fused triazole-pyridazine system, which are associated with diverse electronic and steric properties.
Properties
IUPAC Name |
methyl 5-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-22-15(21)13-6-4-10(24-13)9-25-16-18-17-14-7-5-11(19-20(14)16)12-3-2-8-23-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIYNWRCEKWASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves a multi-step process:
Starting Materials: : Begin with commercially available or easily synthesized precursors.
Formation of Triazolo[4,3-b]pyridazine Ring: : Utilize a condensation reaction between a hydrazine derivative and a dicarbonyl compound to form the pyridazine ring.
Introduction of Furan Groups: : Functionalize the pyridazine ring with furan groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Esterification: : Perform esterification reactions to introduce the methyl ester group.
Thioether Formation: : Employ thiolation reactions to attach the sulfur-containing furan group.
Industrial Production Methods
The industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This includes scaling up reactions, optimizing reaction times and temperatures, and utilizing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan rings.
Reduction: : The triazolo[4,3-b]pyridazine moiety can be reduced under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: : Utilize oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Employ reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Conduct substitution reactions using appropriate nucleophiles or electrophiles, with or without a catalyst.
Major Products
Oxidation Products: : Formation of furanones or other oxidized derivatives.
Reduction Products: : Reduced forms of the triazolo[4,3-b]pyridazine ring.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is utilized in diverse scientific research applications, including:
Chemistry: : As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: : Potential use as a biochemical probe or in studies involving enzyme interactions.
Medicine: : Exploration of its potential as a drug candidate due to its unique chemical structure and possible biological activities.
Industry: : Use in the development of novel materials or as a precursor for the synthesis of advanced polymers.
Mechanism of Action
The mechanism by which Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate exerts its effects is dependent on its interaction with specific molecular targets and pathways:
Molecular Targets: : Potentially interacts with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: : Could affect various biochemical pathways, including signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Key Implications :
- Substituent Effects : The methyl furan-2-carboxylate group may confer greater polarity (due to the ester) and steric bulk compared to the ethyl nicotinate derivative, which contains additional methyl groups on the pyridine ring. This could alter solubility or metabolic stability.
- Sulfur Placement : Both compounds feature sulfur atoms, but in distinct environments (thioether vs. thiadiazole sulfur), which may modulate redox properties or hydrogen-bonding capabilities.
Hypothetical Physicochemical Properties
Notes:
- The ethyl nicotinate derivative’s crystallographic data suggests a planar triazolothiadiazole core, which may promote tighter crystal packing and higher melting points compared to the triazolopyridazine system .
- The target compound’s furan-2-carboxylate group could enhance aqueous solubility relative to the 2,6-dimethylnicotinate, which has bulky hydrophobic substituents.
Biological Activity
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that combines furan, triazole, and pyridazine moieties, which are known for their potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Triazolo and Pyridazine rings : Heterocyclic compounds that contribute to the biological activity.
- Thioether linkage : Enhances the stability and reactivity of the compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with triazole and pyridazine structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) for related triazole derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.046 to 3.11 μM .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-containing compounds:
- A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may modulate pathways involved in inflammation by inhibiting specific enzymes or receptors linked to inflammatory responses.
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in inflammation or tumor growth.
- Cell Cycle Interference : The compound may induce apoptosis in cancer cells through disruption of the cell cycle.
Q & A
Basic: What synthetic routes are available for preparing Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1: Formation of the triazolo-pyridazine core by reacting 3-amino-4-substituted furazan derivatives with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux (1–2 hours), followed by extraction with CH₂Cl₂ and purification via silica gel chromatography .
- Step 2: Thioether linkage introduction using a mercapto-methylfuran intermediate. For example, coupling 6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with methyl 5-(bromomethyl)furan-2-carboxylate in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., AcOH for cyclization, DMF for nucleophilic substitution) to avoid byproducts.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC-PDA/MS: To confirm purity (>95%) and detect impurities. Use a C18 column with acetonitrile/water gradient elution (e.g., 40:60 to 90:10 over 20 minutes) .
- FTIR: Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, S–C stretching at ~600–700 cm⁻¹) .
- X-ray Crystallography: Resolve the 3D structure, particularly the triazolo-pyridazine core and thioether linkage geometry. Crystallize from ethanol/dioxane mixtures .
- ¹H/¹³C NMR: Assign peaks for furan protons (δ 6.3–7.5 ppm), methyl ester (δ 3.8–4.0 ppm), and pyridazine/triazole protons (δ 8.0–9.5 ppm) .
Basic: What biological activities or structure-activity relationships (SAR) are associated with this compound?
Methodological Answer:
- SAR Focus: The triazolo-pyridazine scaffold is known for kinase inhibition or antimicrobial activity. Key modifications include:
- Experimental Design: Test in vitro against enzyme targets (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values with analogs lacking the furan or thioether groups .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?
Methodological Answer:
- Case Example: Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Reagent Purity: Use freshly distilled AcOH to avoid side reactions during cyclization .
- Chromatography Conditions: Optimize silica gel pore size (e.g., 60 Å for polar intermediates) and eluent ratios (e.g., hexane/EtOAc gradients) .
- Statistical Approach: Perform triplicate reactions under controlled conditions (temperature, solvent batch) to identify variability sources .
Advanced: What computational strategies are recommended for predicting the compound’s reactivity or binding modes?
Methodological Answer:
- DFT Calculations: Model the electron density of the triazolo-pyridazine ring to predict nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G* basis set .
- Molecular Docking: Simulate binding to kinase ATP pockets (e.g., PDB: 1ATP) using AutoDock Vina. Prioritize poses with hydrogen bonds between the furan oxygen and Lys72 or Asp184 residues .
Advanced: How should researchers address discrepancies in safety data (e.g., hazard classification)?
Methodological Answer:
- Case Study: While some SDS reports "no known hazards" , others note skin/eye irritation risks . Mitigate via:
- Glove-Box Synthesis: Handle intermediates (e.g., thiols) under inert atmospheres.
- In Silico Tox Prediction: Use tools like Toxtree to assess mutagenicity alerts (e.g., triazole rings) .
- Validation: Perform Ames tests for mutagenicity if conflicting data persists.
Advanced: What strategies optimize regioselectivity in triazolo-pyridazine functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
